molecular formula C11H16ClN3S B6319656 [3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride CAS No. 1158472-22-0

[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B6319656
CAS No.: 1158472-22-0
M. Wt: 257.78 g/mol
InChI Key: VXMSJSSSTRKNQE-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine hydrochloride is a synthetic compound with the molecular formula C11H16ClN3S and a molecular weight of 257.78 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine hydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiophene rings, leading to the formation of various substituted derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; polar aprotic solvents; room temperature to elevated temperatures

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted imidazole or thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-Imidazol-1-yl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functional materials .

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, 3-(1H-Imidazol-1-yl)propylamine hydrochloride is investigated for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and catalysts. Its unique chemical structure allows for the creation of materials with specific properties and functions .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)propylamine hydrochloride
  • 3-(1H-Imidazol-1-yl)propylamine hydrochloride
  • 3-(1H-Imidazol-1-yl)propylamine hydrochloride

Uniqueness

Compared to similar compounds, 3-(1H-Imidazol-1-yl)propylamine hydrochloride exhibits unique properties due to the presence of the thiophene ring. This heterocyclic moiety imparts distinct electronic and steric characteristics, which can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMSJSSSTRKNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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